molecular formula C14H10N2O2 B11427882 6-(4-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-(4-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B11427882
M. Wt: 238.24 g/mol
InChI Key: LPUVIOCMIIBQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that belongs to the pyrrolopyridine family. These compounds are known for their diverse therapeutic applications, including antimicrobial, antitubercular, and anti-diabetic properties . The structure of this compound includes a pyridine ring fused with a pyrrole ring, and a 4-methylphenyl group attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can be achieved through a cascade reaction involving 3-formylchromones, Meldrum’s acid, and α-aminomaleimides. This metal-free catalyst approach involves Michael addition, intramolecular cyclization, and elimination of acetone and carbon dioxide . The reaction conditions are mild, and the process yields high efficiency with excellent yields (68-80%).

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves scaling up the laboratory synthesis methods. The use of readily accessible starting materials and mild reaction conditions makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different reduced derivatives.

Scientific Research Applications

6-(4-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit dipeptidyl peptidase-4 (DPP4) and poly(ADP-ribose) polymerase 1 (PARP-1), which are involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific substitution pattern and the resulting biological activities. Its combination of a pyridine and pyrrole ring with a 4-methylphenyl group provides distinct chemical and biological properties.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

6-(4-methylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C14H10N2O2/c1-9-4-6-10(7-5-9)16-13(17)11-3-2-8-15-12(11)14(16)18/h2-8H,1H3

InChI Key

LPUVIOCMIIBQAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.